molecular formula C18H27NO B4547403 N-benzyl-4-butylcyclohexane-1-carboxamide

N-benzyl-4-butylcyclohexane-1-carboxamide

Cat. No.: B4547403
M. Wt: 273.4 g/mol
InChI Key: ONWQOVSAZWGKOD-UHFFFAOYSA-N
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Description

N-benzyl-4-butylcyclohexane-1-carboxamide is a chemical compound with a unique structure that combines a benzyl group, a butyl group, and a cyclohexane ring with a carboxamide functional group

Preparation Methods

The synthesis of N-benzyl-4-butylcyclohexane-1-carboxamide typically involves the reaction of 4-butylcyclohexanone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the carboxamide bond. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

N-benzyl-4-butylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-benzyl-4-butylcyclohexane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

N-benzyl-4-butylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:

  • N-benzyl-3,4-dihydroxypyridine-2-carboxamide
  • N-benzyl-2,3-dihydroxypyridine-4-carboxamide

These compounds share the benzyl group and carboxamide functional group but differ in their ring structures and substituents. The unique combination of the butyl group and cyclohexane ring in this compound distinguishes it from these similar compounds, potentially leading to different reactivity and applications .

Properties

IUPAC Name

N-benzyl-4-butylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-2-3-7-15-10-12-17(13-11-15)18(20)19-14-16-8-5-4-6-9-16/h4-6,8-9,15,17H,2-3,7,10-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWQOVSAZWGKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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